

Synthesis of **trans-1,2-Dibromocyclohexane**: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ***trans-1,2-Dibromocyclohexane***

Cat. No.: **B146542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **trans-1,2-dibromocyclohexane** via the electrophilic addition of bromine to cyclohexene. This application note includes a summary of quantitative data, a step-by-step experimental procedure, safety precautions, and characterization data. Additionally, diagrams illustrating the experimental workflow and the reaction mechanism are provided to facilitate understanding and execution of the synthesis.

Introduction

trans-1,2-Dibromocyclohexane is a key intermediate in organic synthesis, often utilized in the preparation of various pharmaceuticals and other fine chemicals.^[1] The synthesis is a classic example of an electrophilic addition reaction where bromine adds across the double bond of cyclohexene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the exclusive formation of the trans product.^{[1][2][3]} Careful control of the reaction temperature is crucial to minimize side reactions, such as substitution, and to ensure a high yield of the desired product.^[4]

Data Presentation

Table 1: Reaction Parameters and Yields

Brominating Agent	Solvent System	Temperature (°C)	Reaction Time (hours)	Yield (%)	Reference
Bromine (Br ₂)	Carbon Tetrachloride/Ethanol	-5 to -1	~3	95	Organic Syntheses[4]
Oxone/NH ₄ Br	Methanol/Ethanol	20	0.08	64	ChemicalBook[5]
Peroxide/Bromic Acid	Not specified	Not specified	Not specified	42.9	IPL.org[6]

Table 2: Physicochemical and Spectroscopic Data of *trans*-1,2-Dibromocyclohexane

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ Br ₂	[7][8][9]
Molecular Weight	241.95 g/mol	[7][8][9]
Appearance	Clear, slightly yellow liquid	[8]
Boiling Point	99-103 °C at 16 mmHg (108-112 °C at 25 mmHg)	[4]
Density	1.784 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.5515	
¹ H NMR (CDCl ₃)	Peaks corresponding to the protons on the cyclohexane ring.	SpectraBase[2], ChemicalBook[3]
¹³ C NMR	Peaks corresponding to the carbons of the cyclohexane ring.	PubChem[7][8]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[\[4\]](#)

Materials and Equipment

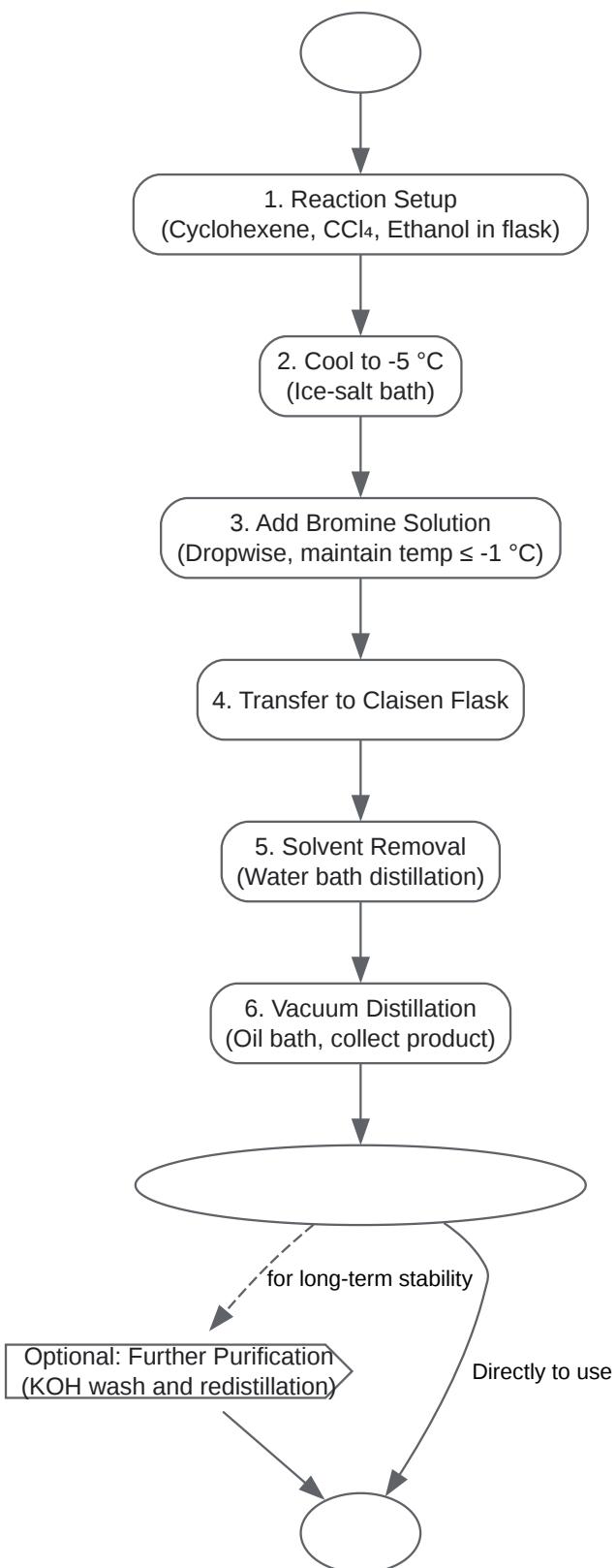
- Cyclohexene
- Bromine
- Carbon tetrachloride
- Absolute ethanol
- 2-liter three-necked, round-bottomed flask
- 500-mL separatory funnel
- Mechanical stirrer
- Thermometer
- Ice-salt bath
- 1-liter modified Claisen flask
- Water bath
- Oil bath
- Vacuum distillation apparatus

Procedure

- Reaction Setup: In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL separatory funnel, and a thermometer, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.
- Cooling: Surround the flask with an ice-salt bath and begin stirring. Cool the mixture to -5 °C.

- **Addition of Bromine:** Prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride and place it in the separatory funnel. Add the bromine solution dropwise to the stirred cyclohexene solution at a rate that maintains the reaction temperature at or below -1 °C. This addition will take approximately 3 hours.
- **Work-up:** Once the bromine addition is complete, transfer the reaction mixture to a 1-liter modified Claisen flask.
- **Solvent Removal:** Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
- **Purification:** Replace the water bath with an oil bath and distill the remaining residue under reduced pressure. Collect the fraction boiling at 99–103 °C/16 mmHg. This fraction is the pure **trans-1,2-dibromocyclohexane**. The expected yield is approximately 303 g (95%).^[4]
- **Optional Purification for Long-Term Storage:** To obtain a product that does not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until it is free of alkali, dried, and redistilled. This purification step may result in a loss of about 10%.^[4]

Safety Precautions


- Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Carbon tetrachloride is a toxic and environmentally hazardous substance. It should be handled in a fume hood with appropriate PPE.
- Cyclohexene is flammable. Keep it away from ignition sources.
- The reaction should be conducted in a well-ventilated area, preferably a fume hood.
- Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Reaction Mechanism

Caption: Mechanism of the electrophilic addition of bromine to cyclohexene.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trans-1,2-dibromocyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fiveable.me](#) [fiveable.me]
- 2. [spectrabase.com](#) [spectrabase.com]
- 3. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 1H NMR [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. TRANS-1,2-DIBROMOCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 6. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]
- 7. Cyclohexane,1,2-dibromo-,trans- | C6H10Br2 | CID 10220423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- To cite this document: BenchChem. [Synthesis of trans-1,2-Dibromocyclohexane: An Application Note and Experimental Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146542#experimental-protocol-for-the-synthesis-of-trans-1-2-dibromocyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com